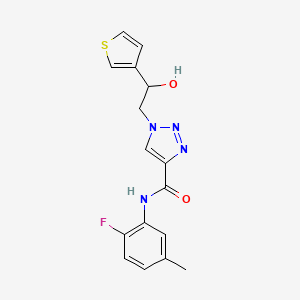![molecular formula C19H12Cl2F3N3OS B2745202 N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea CAS No. 338773-29-8](/img/structure/B2745202.png)
N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea is a useful research compound. Its molecular formula is C19H12Cl2F3N3OS and its molecular weight is 458.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Analysis
The application of N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea, specifically triclocarban (a similar compound), in environmental science, has been notable. It has been used as an antibacterial additive in personal care products. The environmental occurrence and impact of such compounds have been understudied. A liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method has been developed to determine concentrations of triclocarban in aquatic environments, highlighting its significance as a frequent but underreported contaminant (Halden & Paull, 2004).
Pharmacology and Biochemistry
Research in pharmacology and biochemistry has identified certain N-phenyl-N′-(4-pyridyl)urea derivatives, similar in structure to the compound , which have demonstrated cytokinin activity. These compounds have been tested in the tobacco callus bioassay, revealing significant biological activity (Takahashi et al., 1978). Additionally, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor, indicating potential in cancer treatment (Denoyelle et al., 2012).
Material Science
In the field of materials science, research has been conducted on aromatic polyimides derived from thiophenyl-substituted benzidines. These compounds, including variants with chlorophenyl groups, have been used for their high refractive index and small birefringence, which are crucial for applications like optical devices (Tapaswi et al., 2015).
Crystallography
In crystallography, the study of the structure of chlorfluazuron, a compound with a similar structural motif, has provided insights into the interaction of urea-based insecticides with their targets. This knowledge is vital for the development of new insecticides and understanding their mechanisms of action (Cho et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3N3OS/c20-12-5-7-13(8-6-12)26-18(28)27-15-3-1-2-4-16(15)29-17-14(21)9-11(10-25-17)19(22,23)24/h1-10H,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSBWYQEGIFTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

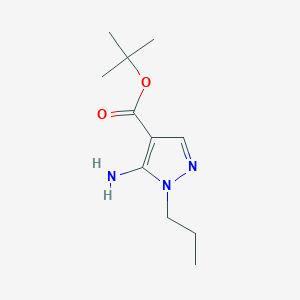
![2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2745120.png)

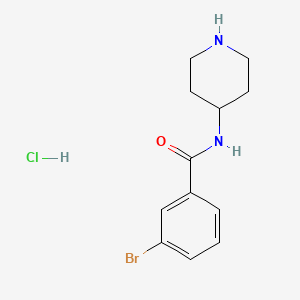
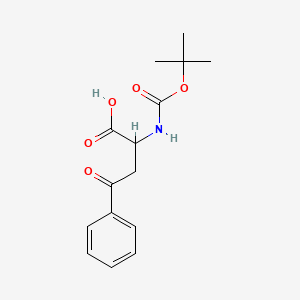
![N-(3,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2745128.png)
![2-[[1-Methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2745129.png)
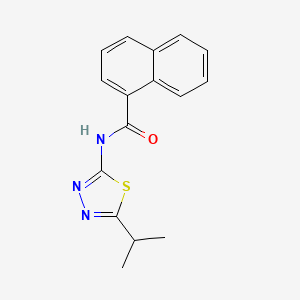
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)
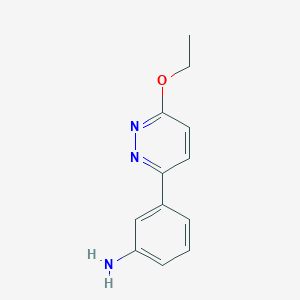
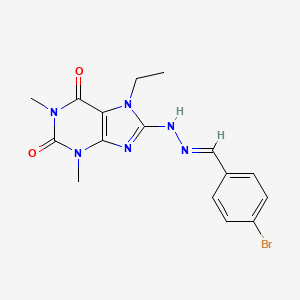
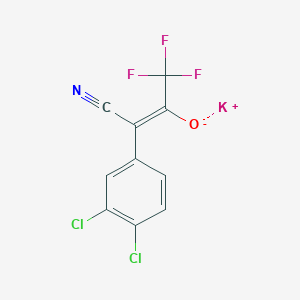
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745141.png)
